molecular formula C10H12N2O3S B8409670 2-Acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid

2-Acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid

Cat. No. B8409670
M. Wt: 240.28 g/mol
InChI Key: OTLJUTZKDDNQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07741490B2

Procedure details

A 500 ml reactor equipped with mechanical stirrer, thermometer and condenser was loaded with 200 ml of water, 30 g of 2-acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester [(II), R1=ethyl, R=—NH—CO—CH3] and 52.2 g of 30% sodium hydroxide, keeping the temperature below 30° C.; during the addition the solid gradually solubilized until complete dissolution. After 2 hours, glacial acetic acid was dropwise added to pH=4.5-5.5; after approx. 1 hour the precipitated white solid was filtered, washed with 70 ml of water and dried to obtain 24.8 g of 2-acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
2-acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.C([O:4][C:5]([CH:7]1[CH2:19][CH2:18][C:10]2[N:11]=[C:12]([NH:14][C:15](=[O:17])[CH3:16])[S:13][C:9]=2[CH2:8]1)=[O:6])C.[OH-].[Na+]>C(O)(=O)C>[C:15]([NH:14][C:12]1[S:13][C:9]2[CH2:8][CH:7]([C:5]([OH:6])=[O:4])[CH2:19][CH2:18][C:10]=2[N:11]=1)(=[O:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
2-acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester
Quantity
30 g
Type
reactant
Smiles
C(C)OC(=O)C1CC2=C(N=C(S2)NC(C)=O)CC1
Name
Quantity
52.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml reactor equipped with mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C.
ADDITION
Type
ADDITION
Details
during the addition the solid
DISSOLUTION
Type
DISSOLUTION
Details
gradually solubilized until complete dissolution
FILTRATION
Type
FILTRATION
Details
after approx. 1 hour the precipitated white solid was filtered
Duration
1 h
WASH
Type
WASH
Details
washed with 70 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC=1SC2=C(N1)CCC(C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.